![molecular formula C9H10N2O B7761434 2-Amino-4,5,6,7-tetrahydrobenzofuran-3-carbonitrile CAS No. 5117-89-5](/img/structure/B7761434.png)
2-Amino-4,5,6,7-tetrahydrobenzofuran-3-carbonitrile
Overview
Description
2-Amino-4,5,6,7-tetrahydrobenzofuran-3-carbonitrile is an organic compound with the molecular formula C₉H₁₀N₂O It is a heterocyclic compound featuring a benzofuran ring system with an amino group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,5,6,7-tetrahydrobenzofuran-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyanoacetamide with 2,3-dihydroxybenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a cyclization mechanism to form the desired benzofuran ring system .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4,5,6,7-tetrahydrobenzofuran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines.
Scientific Research Applications
Chemical Synthesis Applications
1.1 Building Block in Organic Synthesis
2-Amino-4,5,6,7-tetrahydrobenzofuran-3-carbonitrile serves as a versatile building block for synthesizing more complex organic molecules. It can undergo various transformations such as nucleophilic substitutions and cyclizations, which are critical in the development of pharmaceuticals and agrochemicals.
1.2 Reaction Mechanisms and Pathways
The compound can be utilized in reaction pathways that involve:
- Cyclization Reactions: It can react with various electrophiles to form cyclic compounds.
- Substitution Reactions: The amino group can be substituted to yield derivatives with different functional groups.
Medicinal Chemistry Applications
2.1 Antiviral and Anticancer Potential
Research indicates that this compound may exhibit antiviral and anticancer properties. Studies have focused on its role as a potential inhibitor of viral replication and as an anticancer agent targeting specific cellular pathways.
Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction through the activation of caspase pathways.
Material Science Applications
3.1 Development of Functional Materials
The compound's unique structure allows it to be incorporated into polymer matrices to develop functional materials with specific properties such as enhanced thermal stability and mechanical strength.
Table 1: Properties of Functional Materials Derived from this compound
Property | Value |
---|---|
Thermal Stability | High |
Mechanical Strength | Moderate to High |
Solubility | Varies with Derivative |
4.1 Enzyme Inhibition Studies
The compound has been investigated for its potential as an enzyme inhibitor. Specific studies have shown that it can inhibit enzymes involved in metabolic pathways related to cancer progression.
Case Study: Enzyme Inhibition
In vitro studies revealed that this compound effectively inhibited the activity of certain kinases involved in tumor growth, suggesting its potential role as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-Amino-4,5,6,7-tetrahydrobenzofuran-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile: This compound has a similar structure but contains a sulfur atom in place of the oxygen atom in the benzofuran ring.
2-Amino-4,5,6,7-tetrahydrobenzo[b]selenophene-3-carbonitrile: This compound features a selenium atom instead of oxygen.
Uniqueness: 2-Amino-4,5,6,7-tetrahydrobenzofuran-3-carbonitrile is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties
Biological Activity
Overview
2-Amino-4,5,6,7-tetrahydrobenzofuran-3-carbonitrile (CAS No. 5117-89-5) is a heterocyclic organic compound that has garnered interest for its potential biological activities. This compound features a unique benzofuran ring system with an amino group and a nitrile group, which contribute to its chemical reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves the cyclization of precursors such as 2-cyanoacetamide and 2,3-dihydroxybenzaldehyde under basic conditions. The reaction conditions are optimized to yield high purity and yield of the desired product.
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. It may inhibit certain enzymes or receptors, leading to various therapeutic effects. The presence of both the amino and nitrile groups allows for significant hydrogen bonding and interaction with enzyme active sites.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. For instance, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, with minimum inhibitory concentration (MIC) values indicating significant antibacterial activity .
- Anti-inflammatory Properties : The compound has been studied for its anti-inflammatory effects. In vitro assays have demonstrated that it can reduce inflammation markers in human cell lines, making it a candidate for further exploration in inflammatory disease therapies .
- Potential as a Therapeutic Agent : Ongoing research is investigating its role as a therapeutic agent in treating diseases such as hepatitis C virus (HCV) infections. Compounds similar in structure have been shown to inhibit HCV replication in cellular models, suggesting that this compound may possess similar properties .
Data Table: Biological Activity Summary
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various derivatives of tetrahydrobenzofuran compounds. The results indicated that modifications to the substituents significantly affected the antibacterial potency against multiple strains of bacteria. Specifically, derivatives with electron-withdrawing groups exhibited enhanced activity compared to those with electron-donating groups .
- Anti-inflammatory Mechanism : In a controlled study, the anti-inflammatory effects were assessed using human macrophage cell lines treated with lipopolysaccharide (LPS). The introduction of this compound resulted in a marked decrease in pro-inflammatory cytokine production compared to untreated controls .
Properties
IUPAC Name |
2-amino-4,5,6,7-tetrahydro-1-benzofuran-3-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-5-7-6-3-1-2-4-8(6)12-9(7)11/h1-4,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZTUVGTXWSPCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(O2)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350075 | |
Record name | ST050948 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5117-89-5 | |
Record name | ST050948 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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